Buthionine sulfoximine
Overview
Description
Buthionine sulphoximine is a sulfoximine derivative known for its ability to reduce levels of glutathione. It is primarily investigated as an adjunct in chemotherapy for cancer treatment. The compound inhibits gamma-glutamylcysteine synthetase, the enzyme required in the first step of glutathione synthesis .
Mechanism of Action
Target of Action
Buthionine sulfoximine (BSO) primarily targets the enzyme γ-glutamylcysteine synthetase (γ-GCS) . This enzyme plays a crucial role in the synthesis of glutathione, a potent antioxidant that protects cells from damage by reactive oxygen species .
Mode of Action
BSO acts as a potent, fast-acting, and irreversible inhibitor of γ-GCS . By inhibiting this enzyme, BSO prevents the synthesis of glutathione, leading to a depletion of cellular glutathione levels . This inhibition is achieved through the phosphorylation of BSO by MgATP, resulting in the formation of BSO phosphate, which binds tightly to the fully inhibited enzyme .
Biochemical Pathways
The primary biochemical pathway affected by BSO is the glutathione biosynthetic pathway . By inhibiting γ-GCS, BSO disrupts the first step of glutathione synthesis, leading to a decrease in intracellular glutathione levels . This depletion of glutathione can lead to an increase in oxidative stress within the cell .
Pharmacokinetics
BSO exhibits linear pharmacokinetics within a certain dose range . It is eliminated rapidly from the plasma in a biexponential manner, with an initial half-life of 4.9 minutes . The total clearance, nonrenal clearance, and half-life are approximately 25% different between the R- (inactive) and S- (active) isomers of BSO, with the R-isomer being eliminated faster .
Result of Action
The primary result of BSO’s action is the depletion of cellular glutathione levels, which can enhance the cytotoxicity of chemotherapeutic agents . This can lead to increased oxidative stress, DNA strand breaks, cell cycle arrest in the G2/M phase, and apoptosis . In combination with other treatments, such as copper complexes or ionizing radiation, BSO can enhance the antitumor effect, increasing tumor cell viability and oxidative damage .
Action Environment
The action of BSO can be influenced by various environmental factors. For instance, the presence of other compounds, such as copper complexes or ionizing radiation, can enhance the effect of BSO . .
Biochemical Analysis
Biochemical Properties
Buthionine sulfoximine plays a significant role in biochemical reactions by inhibiting the enzyme gamma-glutamylcysteine synthetase, which is essential for the first step of glutathione synthesis . By reducing glutathione levels, this compound affects various cellular processes that rely on this antioxidant. The compound interacts with enzymes such as glutathione peroxidase and glutathione reductase, influencing their activity and the overall redox state of the cell .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces oxidative stress by depleting glutathione levels, leading to increased reactive oxygen species (ROS) production . This oxidative stress can trigger apoptosis in cancer cells, making this compound a potential adjuvant in cancer therapy . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the redox balance within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of gamma-glutamylcysteine synthetase . This inhibition leads to a decrease in glutathione synthesis, resulting in lower intracellular glutathione levels. The reduced glutathione levels impair the cell’s ability to detoxify reactive oxygen species, leading to oxidative stress and potential cell death . This compound also affects gene expression by modulating the activity of transcription factors sensitive to the redox state of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is known to induce oxidative stress and DNA damage in a time-dependent manner . Studies have shown that prolonged exposure to this compound leads to sustained depletion of glutathione and increased oxidative damage . The stability and degradation of this compound in laboratory conditions are crucial factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively deplete glutathione levels without causing significant toxicity . Higher doses of this compound can lead to adverse effects such as cataract formation and increased oxidative stress . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to glutathione synthesis and metabolism. By inhibiting gamma-glutamylcysteine synthetase, the compound disrupts the synthesis of glutathione, leading to alterations in the cellular redox state . This disruption affects various metabolic processes, including detoxification of reactive oxygen species and maintenance of cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to be cell-permeable, allowing it to effectively inhibit intracellular gamma-glutamylcysteine synthetase . The distribution of this compound within tissues can influence its efficacy and toxicity, as it needs to reach target cells to exert its effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound primarily localizes in the cytoplasm, where it interacts with gamma-glutamylcysteine synthetase and other enzymes involved in glutathione metabolism . The targeting signals and post-translational modifications that direct this compound to specific cellular compartments are essential for its effectiveness in modulating cellular redox balance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Buthionine sulphoximine can be synthesized through various chemical reactions. One common method involves the reaction of buthionine with sulfoximine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of buthionine sulphoximine involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process is monitored to maintain the purity and yield of the compound. Advanced techniques such as chromatography and crystallization are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Buthionine sulphoximine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding amine.
Substitution: Buthionine sulphoximine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of buthionine sulphoximine .
Scientific Research Applications
Buthionine sulphoximine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used to study the role of glutathione in cellular processes and oxidative stress.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Comparison with Similar Compounds
L-Buthionine sulfoximine: A specific gamma-glutamyl synthetase inhibitor.
DL-Buthionine-(S,R)-sulfoximine: Another variant used in research.
Comparison: Buthionine sulphoximine is unique in its ability to specifically inhibit gamma-glutamylcysteine synthetase, making it a valuable tool in both research and clinical settings. Compared to other similar compounds, it has shown significant efficacy in depleting glutathione levels and enhancing the effects of chemotherapy .
Properties
IUPAC Name |
2-amino-4-(butylsulfonimidoyl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFBVYMGADDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044434 | |
Record name | Buthionine sulfoximine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
Record name | Buthionine sulfoximine | |
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CAS No. |
5072-26-4 | |
Record name | Buthionine sulfoximine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5072-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Buthionine sulfoximine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072264 | |
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Record name | Buthionine sulfoximine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12870 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | 5072-26-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buthionine sulfoximine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-S-(3-Amino-3-carboxypropyl)-sec-butylsulfoximine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BUTHIONINE SULFOXIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW4108Q0BV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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